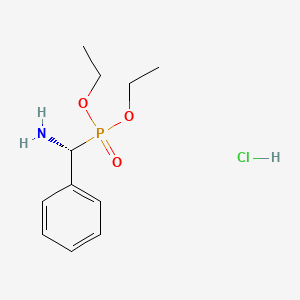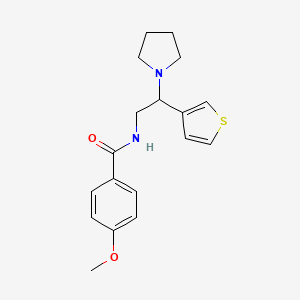![molecular formula C16H15ClFNO2 B2618901 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797640-61-9](/img/structure/B2618901.png)
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide, also known as ML239, is a small molecule that has shown potential as a therapeutic agent in various diseases. It belongs to the class of benzamide derivatives and has a molecular weight of 330.81 g/mol. ML239 has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response. Inhibition of HDAC6 by 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide leads to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that leads to the activation of pro-survival pathways or apoptosis.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins (HSPs), which are involved in the regulation of protein folding and degradation. 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins. Inhibition of the proteasome by 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide leads to the accumulation of misfolded proteins and the activation of the UPR. 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has also been shown to inhibit the migration of immune cells, which is involved in the regulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide also has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. It also requires careful handling and storage to maintain its stability and purity.
Zukünftige Richtungen
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several potential future directions for research. It can be further optimized for its therapeutic applications, including the treatment of neurodegenerative diseases, cancer, and autoimmune diseases. 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can also be used as a tool compound to study the role of HDAC6 in various cellular processes. Further research can also be done to identify the downstream targets of 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide and its effects on the immune response. 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can also be used in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has been synthesized using different methods, including the Buchwald-Hartwig amination reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. These methods have been optimized to obtain high yields of 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has been tested in various disease models, including multiple sclerosis, rheumatoid arthritis, and breast cancer. In a study on multiple sclerosis, 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide was found to reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells. In a study on breast cancer, 2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide was found to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15(11-5-4-6-12(18)9-11)10-19-16(20)13-7-2-3-8-14(13)17/h2-9,15H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUTYCNHENAZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

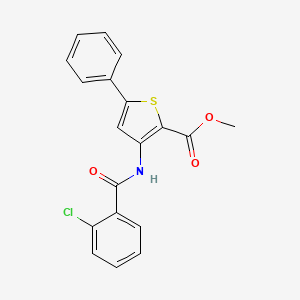

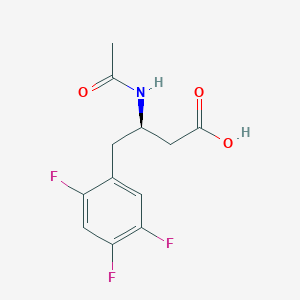
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)


![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)

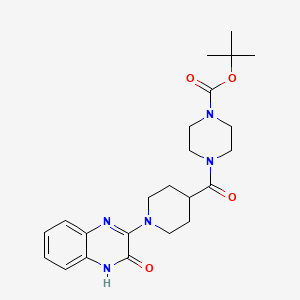
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2618836.png)
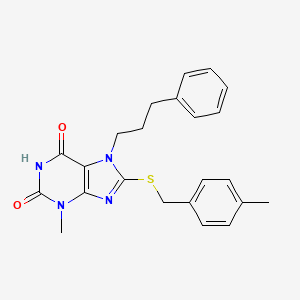
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2618838.png)
